

Application Note: Immunoprecipitation of Antigen 85 (Ag85) Complex

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Compound of Interest

Compound Name: AS-85
Cat. No.: B15586562

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Introduction

The Antigen 85 (Ag85) complex, composed of three related proteins (Ag85A, Ag85B, and Ag85C), represents a family of major secretory proteins from *Mycobacterium tuberculosis*.^{[1][2][3]} These mycolyltransferases are crucial for the biosynthesis of the mycobacterial cell wall and are involved in the pathogenesis of tuberculosis.^{[2][3]} The Ag85 proteins are known to interact with host components, such as fibronectin, which may play a role in the adherence and invasion of host cells.^{[1][4][5]} Understanding the protein-protein interactions of the Ag85 complex is vital for elucidating the mechanisms of *M. tuberculosis* virulence and for the development of new therapeutic strategies.

Immunoprecipitation (IP) is a powerful technique for isolating a specific protein or protein complex from a heterogeneous mixture, such as a cell lysate, using a specific antibody.^[6] This application note provides a detailed protocol for the immunoprecipitation of the Antigen 85 complex from mycobacterial cell lysates for the subsequent analysis of interacting proteins.

Data Presentation

Successful immunoprecipitation relies on the optimization of several key parameters. The following table provides a summary of recommended starting concentrations and volumes for the immunoprecipitation of the Antigen 85 complex. These may require further optimization depending on the specific experimental conditions and the antibody used.

Parameter	Recommended Range/Value	Notes
Starting Material		
Mycobacterial Cell Lysate	500 - 1000 µg of total protein	The amount of lysate can be adjusted based on the expression level of the Ag85 complex.
Antibody		
Anti-Ag85 Primary Antibody	2 - 10 µg	The optimal antibody concentration should be determined empirically. A high-affinity monoclonal antibody is recommended.[7]
Isotype Control Antibody	2 - 10 µg	Use a non-specific antibody of the same isotype to control for non-specific binding.
Beads		
Protein A/G Agarose or Magnetic Beads	20 - 50 µL of 50% slurry	The choice of beads depends on the isotype and origin of the primary antibody.[6]
Incubation Times		
Antibody-Lysate Incubation	2 hours to overnight at 4°C	Longer incubation times may increase yield but also background.
Bead-Immune Complex Incubation	1 - 4 hours at 4°C	Gentle rotation is recommended during incubation.[7]
Washing & Elution		
Number of Washes	3 - 5 times	Thorough washing is critical to reduce non-specific binding.

Elution Buffer Volume

20 - 50 μ L

The volume can be adjusted based on the desired final concentration.

Experimental Protocols

Preparation of Mycobacterial Cell Lysate

Due to the robust and waxy cell wall of mycobacteria, a combination of chemical and mechanical lysis is recommended for efficient protein extraction.[8]

Reagents:

- Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% Sodium Deoxycholate, 0.1% SDS, 1 mM EDTA, supplemented with protease and phosphatase inhibitors.
- Bead Beating Tubes with 0.1 mm silica beads.

Procedure:

- Harvest mycobacterial cells by centrifugation at 10,000 x g for 10 minutes at 4°C.
- Wash the cell pellet twice with ice-cold PBS.
- Resuspend the cell pellet in 1 mL of ice-cold Lysis Buffer per gram of wet cell pellet.
- Transfer the cell suspension to a bead beating tube.
- Perform bead beating for 5-10 cycles of 30 seconds on and 1 minute off (on ice).
- Follow bead beating with sonication on ice for 3 cycles of 30 seconds on and 30 seconds off at 50% amplitude.[9]
- Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cell debris.
- Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube.

- Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
- The lysate can be used immediately or stored at -80°C.

Immunoprecipitation of Antigen 85 Complex

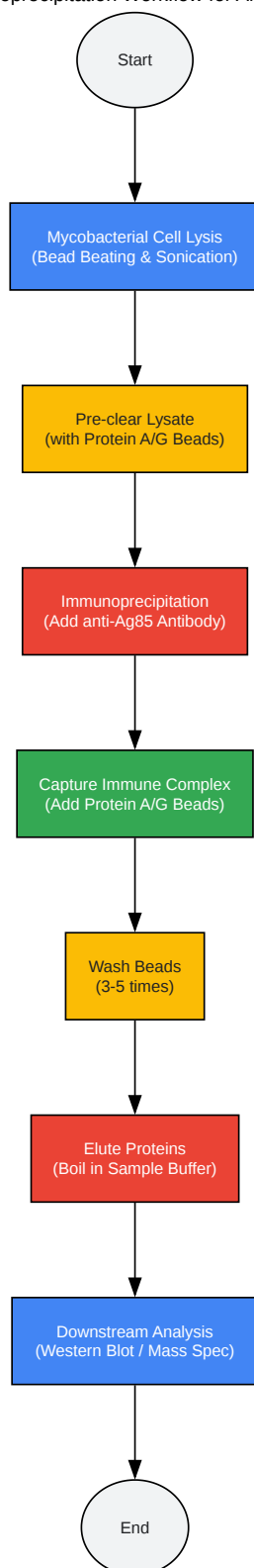
This protocol describes the immunoprecipitation of the Ag85 complex from the prepared mycobacterial cell lysate.

Procedure:

- Pre-clearing the Lysate (Optional but Recommended): a. To 500 µg of cell lysate, add 20 µL of Protein A/G bead slurry. b. Incubate on a rotator for 1 hour at 4°C. c. Centrifuge at 1,000 x g for 1 minute at 4°C. d. Carefully transfer the supernatant to a new pre-chilled microfuge tube.
- Immunoprecipitation: a. Add 2-10 µg of anti-Ag85 antibody to the pre-cleared lysate. As a negative control, add an equivalent amount of isotype control IgG to a separate tube of lysate. b. Incubate with gentle rotation for 2 hours to overnight at 4°C.^[10] c. Add 30 µL of pre-washed Protein A/G bead slurry to each tube. d. Incubate with gentle rotation for 1-4 hours at 4°C.
- Washing: a. Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C. b. Carefully remove and discard the supernatant. c. Add 1 mL of ice-cold Lysis Buffer (or a milder wash buffer like PBS with 0.1% Tween-20) and resuspend the beads. d. Repeat the centrifugation and wash steps for a total of 3-5 times.
- Elution: a. After the final wash, remove all supernatant. b. Add 30 µL of 2x Laemmli sample buffer to the beads. c. Boil the samples at 95-100°C for 5-10 minutes to elute the proteins. d. Centrifuge at 12,000 x g for 1 minute to pellet the beads. e. Carefully collect the supernatant containing the eluted proteins. The samples are now ready for downstream analysis such as SDS-PAGE and Western blotting or mass spectrometry.

Mandatory Visualization

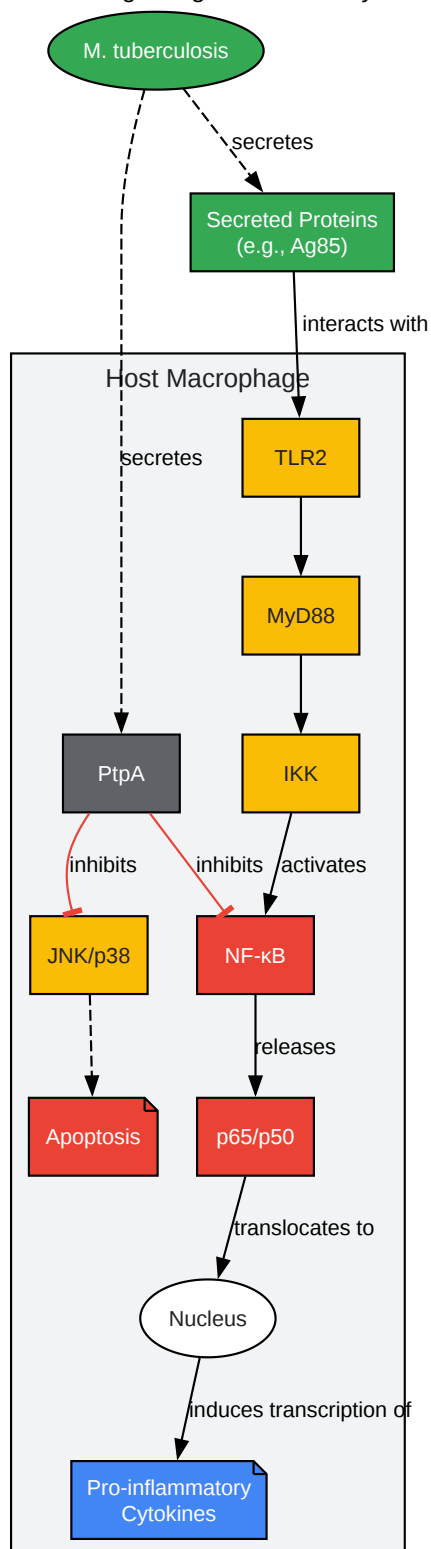
Immunoprecipitation Workflow for Antigen 85



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Caption: Workflow for the immunoprecipitation of the Antigen 85 complex.

Simplified Host Cell Signaling Modulation by *M. tuberculosis*



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Caption: Modulation of host cell signaling pathways by *M. tuberculosis*.

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